molecular formula C9H7ClN4O B3369599 N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide CAS No. 240815-48-9

N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide

Cat. No. B3369599
CAS RN: 240815-48-9
M. Wt: 222.63 g/mol
InChI Key: WIPLTQIEUPUYJN-UHFFFAOYSA-N
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Description

“N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide” is a chemical compound. It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, a new organic nonlinear optical (NLO) material 2- (6-chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) has been synthesized by reflux method .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations are used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various transformations. For example, a new organic nonlinear optical (NLO) material has been synthesized by reflux method .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often studied using various techniques. For instance, an optical transparency at the cut-off wavelength of 355 nm was determined by UV–Vis–NIR spectroscopy for a similar compound .

Safety and Hazards

The safety and hazards of similar compounds are often provided in their safety data sheets . For instance, 2-Chloropyridine-3-sulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on similar compounds often involve the design and synthesis of new leads to treat various diseases . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-8-6(2-1-3-12-8)14-9(15)7-4-11-5-13-7/h1-5H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPLTQIEUPUYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478200
Record name N-(2-Chloropyridin-3-yl)-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloropyridin-3-YL)-1H-imidazole-5-carboxamide

CAS RN

240815-48-9
Record name N-(2-Chloropyridin-3-yl)-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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